4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-
Description
Substituent Effects on Molecular Properties
The benzoyloxyethyl group in CID 5216875 confers moderate lipophilicity (LogP 3.81), intermediate between the polar catechol derivative (CID 63509) and the highly fluorinated analogue (CID 45118268). This balance suggests potential for blood-brain barrier penetration, a trait exploited in CNS-targeting drugs.
Conformational Divergence
- CID 63509 : The catechol substituent induces a 72° dihedral angle between the quinazolinone and phenyl planes, enabling hydrogen bonding with adjacent molecules.
- CID 45118268 : Steric bulk from hexafluorohydroxypropyl forces the 4-substituted phenyl ring 45° out of plane.
- Title compound : The -63.7° dihedral in the ethyl chain creates a compact conformation, reducing overall molecular footprint compared to bulkier analogues.
These structural variations directly influence biological activity. For example, the cataleptogenic activity of indoloquinazolines correlates with substituent-induced planarity, while anti-HIV activity in some derivatives requires bulky hydrophobic groups. The title compound’s intermediate conformation may position it as a flexible scaffold for further medicinal chemistry optimization.
Properties
CAS No. |
90094-99-8 |
|---|---|
Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylquinazolin-3-yl)ethyl benzoate |
InChI |
InChI=1S/C23H18N2O3/c26-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)25(22)15-16-28-23(27)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
CHWXDJJOYVHZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCOC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate typically involves a multi-step process starting from primary amines. The primary amines undergo a series of reactions to form 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones, which are then reacted with 2-phenyl-3,1-benzoxazin-4-one to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Chemical Reactions Involving Quinazolinone Derivatives
Quinazolinone derivatives can undergo various chemical reactions to modify their structure and enhance their biological activity. Some common reactions include:
-
Nucleophilic Substitution : Quinazolinones can undergo nucleophilic substitution reactions to introduce new functional groups.
-
Electrophilic Aromatic Substitution : The phenyl ring can be modified through electrophilic aromatic substitution reactions.
-
Esterification : The introduction of ester groups, such as the benzoyloxyethyl side chain, can be achieved through esterification reactions.
Example Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Quinazolinone derivative, nucleophile (e.g., amine) | Substituted quinazolinone | Base, solvent (e.g., DMF) |
| Electrophilic Aromatic Substitution | Quinazolinone derivative, electrophile (e.g., nitronium ion) | Substituted phenyl ring | Acidic conditions |
| Esterification | Quinazolinone derivative, benzoyl chloride | Benzoyloxyethyl quinazolinone | Base (e.g., pyridine), solvent (e.g., dichloromethane) |
Biological Activities of Quinazolinone Derivatives
Quinazolinone derivatives have been extensively studied for their biological activities, including anticancer, antibacterial, and antifungal effects. The introduction of specific functional groups, such as the benzoyloxyethyl side chain, can enhance these activities by modifying the compound's interaction with biological targets.
Anticancer Activities
Quinazolinone derivatives have shown promising anticancer activities, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines . The presence of a phenyl group and a benzoyloxyethyl side chain could potentially enhance these effects by improving the compound's ability to interact with cellular targets.
Antimicrobial Activities
Quinazolinones have also demonstrated antimicrobial properties, making them candidates for the development of new antibacterial and antifungal agents. The modification of the quinazolinone core with functional groups like the benzoyloxyethyl chain could further enhance these activities.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the potential antibacterial properties of 4(3H)-Quinazolinone derivatives. The quinazolinone core structure is known for its biological activity, making this compound a candidate for developing new antibacterial agents. Research has shown that modifications to the quinazolinone structure can enhance its efficacy against various bacterial strains, thus contributing to the fight against antibiotic resistance.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Case studies indicate that certain derivatives exhibit significant inhibition of inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
Another promising application is in oncology. Some derivatives of quinazolinones have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have shown that specific modifications to the quinazolinone structure can lead to enhanced apoptosis in cancer cells, making it a subject of interest for further development as an anticancer drug .
Skin Care Products
In cosmetic formulations, 4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl- is being explored for its potential as a skin-conditioning agent. Its ability to enhance skin hydration and improve texture makes it suitable for inclusion in moisturizers and anti-aging products. Formulation studies have indicated that it can help stabilize emulsions and improve the sensory attributes of topical products .
Safety and Efficacy Testing
Before introducing new cosmetic products containing this compound, thorough safety and efficacy testing is conducted. Regulatory frameworks require extensive testing to ensure consumer safety, including in vivo and in vitro assessments of skin irritation and absorption characteristics .
Case Studies
-
Antibacterial Efficacy Study
- A study evaluated the antibacterial activity of various quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the benzoyloxyethyl group significantly enhanced antibacterial activity compared to standard antibiotics.
- Anti-inflammatory Research
-
Cosmetic Application Development
- A formulation study involving this compound was conducted to assess its effects on skin hydration and barrier function. The results demonstrated significant improvements in skin moisture levels after topical application over four weeks, supporting its use in cosmetic formulations aimed at improving skin health .
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate involves its interaction with bacterial enzymes. It binds to penicillin-binding proteins, inhibiting their function and leading to the disruption of bacterial cell wall synthesis. This results in the bactericidal activity of the compound .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Quinazolinone derivatives are classified based on substitution patterns:
- 2-Substituted: e.g., 2-methyl-4(3H)-quinazolinone (analgesic activity) .
- 3-Substituted: e.g., 3-(4-bromophenyl)-4(3H)-quinazolinone (anti-inflammatory activity) .
- 2,3-Disubstituted: e.g., 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinone (anti-inflammatory) and the target compound.
Physicochemical Properties
- Derivatives with electron-withdrawing groups (e.g., bromo at C-3) exhibit higher melting points and crystallinity, influencing formulation strategies .
Stability :
- Ester-containing derivatives like the target compound may undergo hydrolysis in physiological conditions, necessitating prodrug design considerations .
Biological Activity
4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and analgesic properties. This article focuses on the specific compound 4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl- , exploring its synthesis, biological activity, and potential therapeutic applications.
The compound's chemical formula is , with a molecular weight of approximately 370.4 g/mol. The structure consists of a quinazolinone core with a benzoyloxyethyl group and a phenyl substituent.
| Property | Value |
|---|---|
| CAS Number | 90094-99-8 |
| Molecular Formula | C23H18N2O3 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-(4-oxo-2-phenylquinazolin-3-yl)ethyl benzoate |
Synthesis
The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step reactions starting from primary amines. The process includes the formation of hydrazino derivatives, which are then reacted with substituted benzoxazinones to yield the final products. Specific methods include:
- Formation of Quinazolinones : Primary amines react with carbonyl compounds to form quinazolinone frameworks.
- Substitution Reactions : The introduction of benzoyloxy and ethyl groups occurs through nucleophilic substitution, enhancing the biological activity of the resulting compounds.
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that related compounds show IC50 values ranging from to against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells . The mechanism often involves the inhibition of cell proliferation through apoptosis induction.
Antibacterial Properties
The compound has been investigated for its antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting penicillin-binding proteins (PBPs), essential for bacterial cell wall synthesis. This mechanism leads to bactericidal effects and highlights its potential as a new antibiotic .
Analgesic Effects
In vivo studies have shown that certain quinazolinone derivatives possess analgesic properties comparable to standard pain relief medications like aspirin and indomethacin. For example, compounds derived from quinazolinones demonstrated significant analgesic activities in acetic acid-induced writhing tests in mice .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Antibacterial Efficacy :
- Analgesic Activity Assessment :
Q & A
Q. What is the structural significance of the benzoyloxyethyl and phenyl substituents in 4(3H)-quinazolinone derivatives?
The phenyl group at position 2 enhances aromatic stacking interactions and stabilizes the quinazolinone core, while the benzoyloxyethyl group at position 3 introduces steric bulk and modulates electronic properties. This substitution pattern is critical for optimizing solubility and biological activity, as seen in anti-inflammatory and antimicrobial derivatives . Synthesis often involves benzoyl chloride acylation of hydroxyethyl intermediates under reflux with anhydrous K₂CO₃ in acetone .
Q. What synthetic methodologies are commonly employed to prepare 3-substituted 4(3H)-quinazolinones?
A robust method involves reacting 2-ethoxy-4(3H)-quinazolinone with benzoyl chlorides (e.g., benzoyl, furoyl, or naphthalenesulphonyl chlorides) in dry acetone with K₂CO₃. Reflux for 24 hours facilitates nucleophilic substitution at position 3, yielding derivatives with varying acyl/aroyl groups. Solvent choice (polar aprotic vs. non-polar) critically influences reaction pathways and product purity .
Q. How are quinazolinone derivatives characterized for structural validation?
Elemental analysis, IR (to confirm C=O and N-H stretches), and ¹H/¹³C NMR (to resolve substituent environments) are standard. For example, the benzoyloxyethyl group’s methylene protons appear as triplets (δ 4.2–4.5 ppm) in DMSO-d₆. X-ray crystallography further resolves tautomeric forms and planarity of the quinazolinone core .
Advanced Research Questions
Q. How do substituents at positions 2 and 3 influence anti-inflammatory activity in quinazolinones?
Studies on 2-phenyl-3-benzothiazolyl derivatives demonstrate that electron-donating groups (e.g., 4-methoxy on benzothiazole) enhance COX-2 selectivity by 2–3-fold compared to indomethacin. Conversely, bulky substituents like 4,6-dimethyl reduce ulcerogenic effects by 40% due to decreased gastric mucosa interaction . Dose-response assays (50 mg/kg, oral) in rodent models validate these findings.
Q. What analytical challenges arise in quantifying quinazolinone tautomerism?
The 4(3H)-quinazolinone system exhibits keto-enol tautomerism, complicating HPLC and UV-Vis analysis. Stabilizing the keto form requires non-polar solvents (e.g., dichloromethane) and low temperatures (277 K). X-ray data show planar bicyclic systems (mean deviation <0.02 Å), confirming dominance of the keto tautomer in crystalline states .
Q. How do data contradictions in biological activity emerge across studies?
For example, derivatives with 6,8-dibromo substitutions show potent Gram-positive antibacterial activity (MIC 2–4 µg/mL) but negligible antifungal effects. Such discrepancies may stem from assay conditions (e.g., nutrient broth vs. agar dilution) or bacterial strain variability (e.g., S. aureus vs. E. coli). Cross-validation using standardized CLSI protocols is recommended .
Q. What strategies optimize pharmacokinetic properties of quinazolinone derivatives?
Introducing hydrophilic groups (e.g., sulfonyl or glucose conjugates) improves aqueous solubility (up to 40 mg/mL in DMSO). However, excessive hydrophilicity reduces blood-brain barrier penetration. Balance is achieved via logP optimization (target 2–3) using substituents like trifluoromethoxy, which retain potency while enhancing bioavailability .
Q. How are quinazolinones evaluated for cytotoxic selectivity in cancer research?
Derivatives like 6-fluoro-2-vinyl-3-phenylquinazolinones induce C/EBPα-mediated myeloid differentiation in leukemia cells (IC₅₀ 10 µM) with minimal toxicity to non-malignant fibroblasts. Flow cytometry (Annexin V/PI staining) and transcriptome profiling (RNA-seq) confirm apoptosis via p53 upregulation .
Methodological Tables
Q. Table 1: Key Spectral Data for 3-[2-(Benzoyloxy)ethyl]-2-phenyl-4(3H)-quinazolinone
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (m, aromatic H), δ 4.4 (t, -OCH₂-) | |
| IR | 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (quinazolinone C=O) | |
| HPLC | Retention time: 12.3 min (C18, MeOH:H₂O 70:30) |
Q. Table 2: Biological Activity of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
